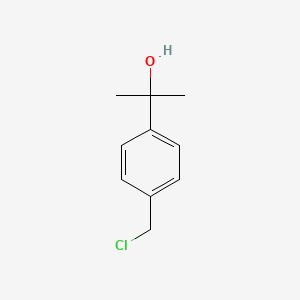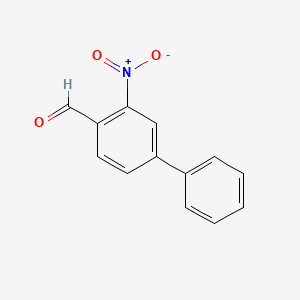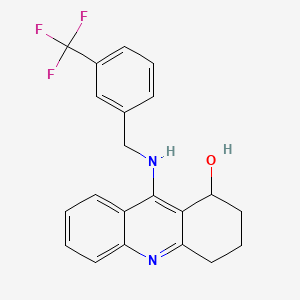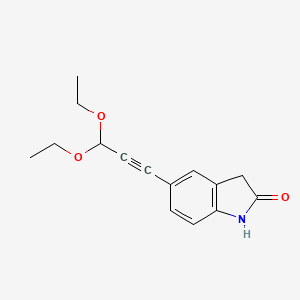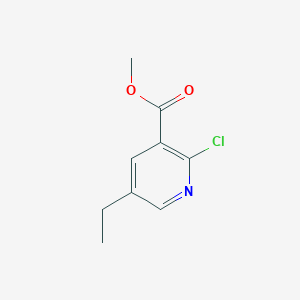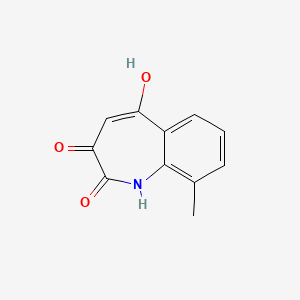![molecular formula C6H9N5O B8278527 (2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine CAS No. 468068-81-7](/img/structure/B8278527.png)
(2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide is a chemical compound with the molecular formula C4H11N3O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide typically involves the reaction of 3-methylaminopropionitrile with hydroxylamine. The reaction is carried out in ethanol and water at temperatures ranging from 20°C to 50°C for approximately 27 hours. The product is obtained as a thick pale yellow oil after the solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
化学反应分析
Types of Reactions
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydroxylamines.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, hydroxylamines, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
相似化合物的比较
Similar Compounds
N-Hydroxyamino acids: These compounds share the hydroxylamine functional group and exhibit similar biological activities.
Hydroxylamines: Compounds like N-hydroxyphthalimide and N-hydroxysuccinimide are structurally related and have comparable reactivity.
Uniqueness
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
468068-81-7 |
|---|---|
分子式 |
C6H9N5O |
分子量 |
167.17 g/mol |
IUPAC 名称 |
N'-hydroxy-3-(methylamino)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H9N5O/c1-8-6-4(5(7)11-12)9-2-3-10-6/h2-3,12H,1H3,(H2,7,11)(H,8,10) |
InChI 键 |
QSBNWESLLHTUSV-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC=CN=C1C(=NO)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
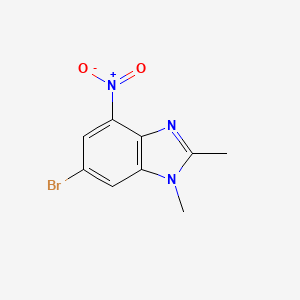
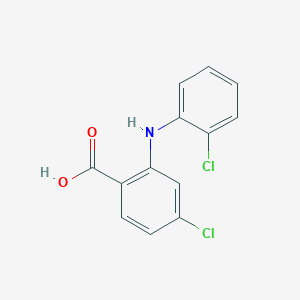
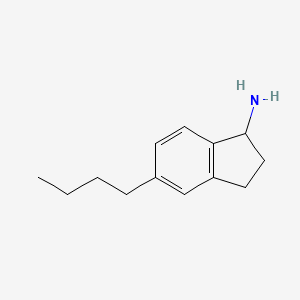
![4-(2-Chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B8278460.png)
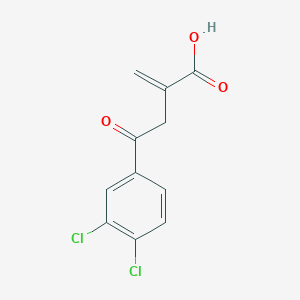
![1-(Tetrahydro-2H-pyran-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8278491.png)
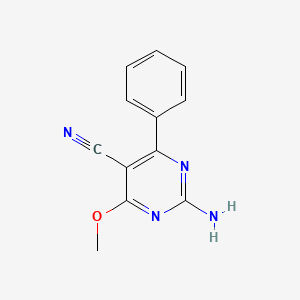
![(R)-1-[3-(2-pyrrolidinyl)-2-propynyl]pyrrolidine](/img/structure/B8278503.png)
